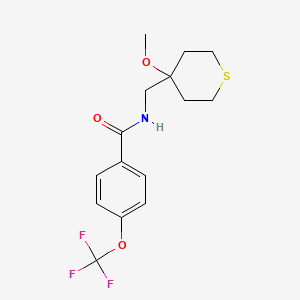

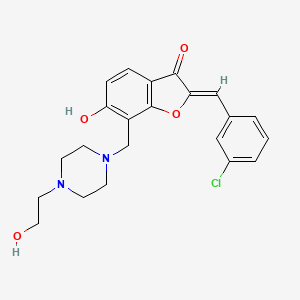

![molecular formula C17H9ClN4O3S B2645112 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-25-7](/img/structure/B2645112.png)

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It likely contains a thiazole ring (a type of heterocycle), a nitro group (-NO2), an amide group (-CONH2), a cyanophenyl group (a benzene ring with a -CN group), and a chloro group (-Cl) .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution, condensation, and cyclization .科学的研究の応用

Synthesis and Hypoxic Cell Cytotoxicity

5-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, a hypoxia-selective cytotoxin, has been studied for its potential in targeting hypoxic tumor cells. The cytotoxicity of such compounds in various cell lines, including repair-proficient (AA8) and repair-deficient (UV4) cells, has been evaluated, showing significant hypoxic selectivities against certain cancer cell lines (Palmer et al., 1996).

Crystal Structure and Biological Activity

Research on derivatives of this compound, such as 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, has been conducted to understand their structure-property relationship. These studies include crystal structure analysis, spectroscopic properties, DFT calculation, and biological activity evaluation, particularly in terms of antitumor activity (He et al., 2014).

Synthesis of Indolium-Thiolates

A study of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which is structurally related, revealed its transformation into 1,1-dialkylindolium-2-thiolates. This process involves a ring-opening reaction and subsequent intramolecular cyclization, demonstrating the compound's versatility in synthesizing nitrogenous heterocycles (Androsov, 2008).

Synthesis and Evaluation of Anticonvulsant Agents

4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, related to the compound , have been synthesized and evaluated as anticonvulsant agents. Their binding to benzodiazepine receptors and potential as therapeutic agents for convulsive disorders have been explored (Faizi et al., 2017).

Anticancer Activity Screening

A series of novel thiazolidinone derivatives, including compounds structurally related to 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, have been synthesized and screened for their anticancer activity. These studies have led to the identification of compounds with significant antimitotic activity and low toxicity towards normal human cells (Buzun et al., 2021).

Crystal Engineering with Hydrogen and Halogen Bonds

Research in crystal engineering has explored molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, including studies on compounds like 4-nitrobenzamide·4-iodobenzamide. These studies provide insights into the structural insulation in hydrogen bonding and halogen bonding domains in crystal structures, relevant to compounds like 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (Saha et al., 2005).

特性

IUPAC Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN4O3S/c18-12-5-6-15(22(24)25)13(7-12)16(23)21-17-20-14(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJLYMXVUGRSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

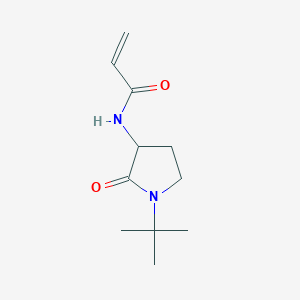

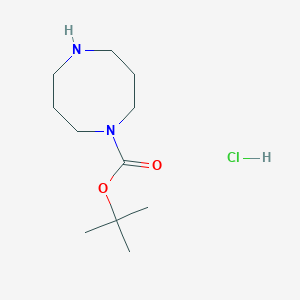

![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2645032.png)

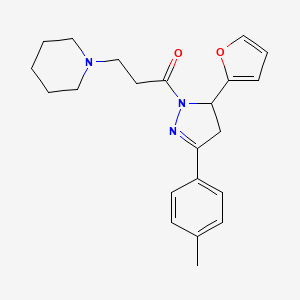

![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)

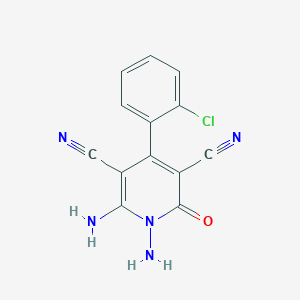

![6-(4-Cyclohexylsulfonyl-1,4-diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645040.png)

![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)

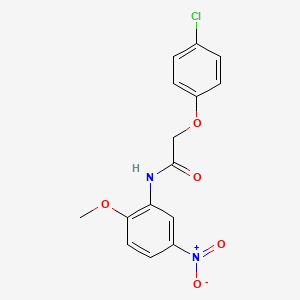

![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)

![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)